molecular formula C17H21NO2 B14482444 2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol CAS No. 65147-78-6

2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol

Cat. No.: B14482444
CAS No.: 65147-78-6
M. Wt: 271.35 g/mol
InChI Key: KTKUZPMTMUCRDA-UHFFFAOYSA-N
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Description

2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol typically involves the reaction of diphenylmethanol with ethylene oxide in the presence of a base to form the intermediate 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted amines and ethers.

Scientific Research Applications

2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethoxyethanol: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    2-(2-Aminoethylamino)ethanol: Shares the amine and alcohol functional groups but differs in the overall structure and reactivity.

Uniqueness

2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol is unique due to its combination of diphenylmethoxy and aminoethanol moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

65147-78-6

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-(2-benzhydryloxyethylamino)ethanol

InChI

InChI=1S/C17H21NO2/c19-13-11-18-12-14-20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2

InChI Key

KTKUZPMTMUCRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNCCO

Origin of Product

United States

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